5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one
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Overview
Description
5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a benzylidene group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-piperidin-1-yl-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methylbenzaldehyde+2-Piperidin-1-yl-thiazol-4-oneBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cell proliferation by interfering with signaling pathways that regulate cell growth and division .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methyl-benzylidene)-thiazolidine-2,4-dione: Similar structure but with a thiazolidine ring instead of a piperidine ring.
2,6-Bis-4-methyl(benzylidene)cyclohexanone: Contains a cyclohexanone ring and two benzylidene groups.
Uniqueness
5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one is unique due to the presence of both a piperidine ring and a thiazole ring, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H18N2OS |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-7-13(8-6-12)11-14-15(19)17-16(20-14)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3/b14-11- |
InChI Key |
XCHNLICRAHQEIE-KAMYIIQDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3 |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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